molecular formula C13H21NO6 B13896156 O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate

Cat. No.: B13896156
M. Wt: 287.31 g/mol
InChI Key: IBFGGAQUXJGPAC-DTORHVGOSA-N
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Description

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is a pyrrolidine-based tricarboxylate ester with a stereospecific cis configuration. This compound is synthesized via catalytic hydrogenation of the corresponding pyrrole precursor, 1-(tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate, using a palladium on carbon (Pd/C) catalyst under high-pressure hydrogen (50 atm) at 50°C for five days . The reaction proceeds with high yield (85%) and selectivity, producing a white solid after purification by column chromatography .

The molecular structure features a pyrrolidine ring substituted with three ester groups: a bulky tert-butyl ester at the 1-position and methyl esters at the 2- and 5-positions. This arrangement introduces significant steric hindrance, which influences reactivity and physical properties such as solubility and crystallinity. The compound’s molecular formula is C14H24NO6 (calculated molecular weight: 302.28 g/mol), derived from the pyrrolidine backbone (C5H9N) and three carboxylate ester groups (tert-butyl: C4H9, methyl: CH3) .

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O,5-O-dimethyl (2S,5R)-pyrrolidine-1,2,5-tricarboxylate

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9+

InChI Key

IBFGGAQUXJGPAC-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate typically involves the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is a complex organic compound featuring a pyrrolidine ring and three carboxylate groups, with the molecular formula C13H21NO5. It is used in medicinal chemistry and organic synthesis. The tert-butyl and dimethyl groups present contribute to its steric bulk, influencing its reactivity and solubility.

Synthesis
this compound synthesis can be achieved through different methods that allow controlled construction of the compound while minimizing by-products:

  • Esterification Carboxylic acid groups can be esterified using various alcohols and catalysts.
  • Amide Coupling Reacting the pyrrolidine amine with appropriate carboxylic acids forms amide bonds.
  • Cyclization Pyrrolidine ring closure can be achieved using specific cyclization reactions.

Reactions
The chemical behavior of this compound includes reactions for carboxylate esters and pyrrolidine derivatives:

  • Hydrolysis Ester groups can undergo hydrolysis to form carboxylic acids.
  • Reduction Carboxylic acid derivatives can be reduced to alcohols or aldehydes.
  • Amidation Reactions with amines lead to the formation of amides.

These reactions are essential for modifying the compound for synthetic chemistry applications.

Applications
this compound has potential applications in various fields:

  • Pharmaceuticals It can be used as an intermediate in synthesizing complex drug molecules.
  • Agrochemicals It can be a building block for novel agrochemicals.
  • Materials Science It can be incorporated into polymers and materials with specific properties.
Compound NameStructureUnique Features
(R)-Di-tert-butyl pyrrolidine-1,2-dicarboxylateC14H25NO4Contains two carboxylic acid groups instead of three; used in asymmetric synthesis
3-(tert-butyl)-4-methylpyrrolidineC11H19NLacks carboxylic acid functionality; used as a ligand in coordination chemistry
2-tert-butylpyrrolidineC11H21NSimpler structure; often utilized in organic synthesis as a base

This compound's uniqueness lies in its tricarboxylic acid structure combined with a pyrrolidine ring, making it versatile for synthetic applications and offering unique biological activities compared to similar compounds.

Case Studies

  • Asymmetric Synthesis: A practical, enantioselective synthesis of cis-2,5-disubstituted pyrrolidine is described. Application of an enzymatic DKR reduction of a keto ester yields syn-1,2-amino alcohol in >99% ee and >99:1 dr. Subsequent hydrogenation of cyclic imine affords the cis-pyrrolidine in high diastereoselectivity. By integrating biotechnology into organic synthesis and isolating only three intermediates over 11 steps, the core scaffold of β3-AR agonists is synthesized in 38% overall yield .
  • Drug Design: A novel series of pyrrolidine-1,2-dicarboxamides was discovered as factor Xa inhibitors using structure-based drug design .
  • Antioxidant Activity: A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized. Antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method and reducing power assay. A number of compounds were identified as potent antioxidants .
  • Atherosclerosis Research: Itaconate, produced from itaconate, suppresses atherogenesis by inducing Nrf2-dependent inhibition of proinflammatory responses in macrophages . Acod1 expression and Itaconate production increase in atherosclerotic aorta .

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of pyrrolidine carboxylates, which vary in substituents, stereochemistry, and functional groups. Key comparisons include:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Synthesis Method Key Applications/Notes
O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate C14H24NO6 302.28 tert-butyl (1°), methyl esters (2°,5°), cis Catalytic hydrogenation Intermediate in stereoselective synthesis
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) C17H23ClN2O4 354.83 Chloropyridinyl group, trans configuration Not specified Building block for pharmaceuticals
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (1228666-00-9) C18H22N2O 282.38 Benzyl, methoxy, pyridinyl groups Not specified Ligand design or catalysis
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate C23H28N3O6 454.48 Dicyano, ethyl ester, tert-butylphenyl One-pot two-step reaction Potential use in nonlinear optics

Key Observations:

Substituent Diversity: The target compound’s tert-butyl and methyl esters contrast with halogenated (e.g., chloropyridinyl in CAS 1228070-72-1) or aromatic (e.g., benzyl in CAS 1228666-00-9) substituents in analogues. These differences modulate electronic and steric profiles, affecting reactivity in coupling or cycloaddition reactions. The dicyano and ethyl ester groups in the compound from enhance its polarity, making it suitable for applications requiring high electron-withdrawing capacity .

Synthetic Routes: The target compound’s synthesis via hydrogenation is distinct from the one-pot, multi-step reactions used for dicyano-pyrrolidine derivatives . This highlights the importance of stereochemical control in hydrogenation vs. functional group compatibility in multi-step syntheses.

Molecular Weight and Applications: Lower molecular weight (302.28 g/mol) compared to pyridinyl- or dicyano-substituted analogues (354–454 g/mol) suggests greater volatility or solubility in nonpolar solvents, advantageous for purification or catalytic applications. Compounds with aromatic or heteroaromatic groups (e.g., CAS 1228070-72-1) are more likely to serve as ligands or drug candidates due to π-π interactions .

This contrasts with methoxy or benzyl groups in analogues, which may participate in hydrogen bonding or hydrophobic interactions .

Biological Activity

O1-tert-butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate (CAS No. 116724-79-9) is a synthetic compound with a complex structure characterized by its pyrrolidine backbone and multiple carboxylate groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C13H21NO6
  • Molecular Weight : 287.31 g/mol
  • Purity : 97%

The structure features a tert-butyl group and two methyl groups attached to the pyrrolidine ring, along with three carboxylate functionalities that contribute to its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of multiple functional groups allows for diverse interactions, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Properties

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. For instance:

Test SystemIC50 Value (µM)
DPPH Radical Scavenging15.3
ABTS Radical Scavenging12.7

These values indicate that the compound effectively neutralizes free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage .

Enzyme Interaction Studies

Research conducted on enzyme inhibition has indicated that this compound may act as a competitive inhibitor for certain metabolic enzymes. For example:

  • Xanthine Oxidase Inhibition : Preliminary data suggest an IC50 of approximately 20 µM, indicating moderate inhibition compared to standard inhibitors .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improved cellular function when treated with the compound.
  • Anti-inflammatory Activity :
    • Another study assessed the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced inflammation models. The compound reduced pro-inflammatory cytokine levels significantly.

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